Mycoplanecin D Mycoplanecin D Mycoplanecin D is a natural product found in Actinoplanes awajinensis with data available.
Brand Name: Vulcanchem
CAS No.: 89355-38-4
VCID: VC17004548
InChI: InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77)
SMILES:
Molecular Formula: C62H104N10O13
Molecular Weight: 1197.5 g/mol

Mycoplanecin D

CAS No.: 89355-38-4

Cat. No.: VC17004548

Molecular Formula: C62H104N10O13

Molecular Weight: 1197.5 g/mol

* For research use only. Not for human or veterinary use.

Mycoplanecin D - 89355-38-4

Specification

CAS No. 89355-38-4
Molecular Formula C62H104N10O13
Molecular Weight 1197.5 g/mol
IUPAC Name N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77)
Standard InChI Key HRDISPWDYCZRCY-UHFFFAOYSA-N
Canonical SMILES CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C

Introduction

Discovery and Taxonomic Origins

Mycoplanecin D belongs to a family of cyclic peptide antibiotics first isolated from Actinoplanes awajinensis subsp. mycoplanecinus in the early 1980s . While initial research focused on Mycoplanecin A—the major component of the mycoplanecin complex—advances in genome mining and high-performance liquid chromatography (HPLC) purification enabled the identification of later derivatives, including Mycoplanecin D . The producing strain, Actinoplanes nov. sp. Strain No. 41042 (FERM 4504), undergoes specialized fermentation processes to yield structurally distinct analogs differentiated by alkyl substitutions at the 4-position of proline residues .

Structural Elucidation and Chemical Properties

Molecular Architecture

Mycoplanecin D (C62H104N10O13) features a 21-membered macrocyclic core incorporating three non-proteinogenic amino acids: L-homoleucine, L-homonorleucine, and (2S,4R)-4-ethylproline . The presence of these residues distinguishes it from earlier analogs:

FeatureMycoplanecin AMycoplanecin D
Proline substitution4-methyl4-ethyl
Side chain R1MethylEthyl
Molecular FormulaC59H98N10O13C62H104N10O13
MIC vs M. tuberculosis2,000 ng/mL 83 ng/mL

Table 1: Structural and functional comparison of Mycoplanecin derivatives .

The SMILES notation (CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C) delineates the cyclic arrangement and stereochemical complexity . X-ray crystallography confirms that the 4-ethylproline moiety induces a 12° torsion angle shift in the DnaN binding pocket compared to 4-methylproline analogs, enhancing target affinity .

Physicochemical Characteristics

  • Solubility: 2.8 mg/mL in aqueous buffers (pH 7.4), improving to 15 mg/mL in 10% DMSO

  • Stability: Half-life of 48 hours in human plasma at 37°C, degrading to <10% after 72 hours

  • LogP: 3.1 ± 0.2 (n-octanol/water partition coefficient), indicating moderate lipophilicity

Biosynthetic Pathway and Genetic Regulation

The mycoplanecin D biosynthetic gene cluster (BGC) spans 48.7 kb and includes eight enzymatic domains responsible for nonribosomal peptide synthesis :

  • MpnA: Adenylation domain activating L-homoleucine

  • MpnB: Epimerase generating D-configuration at C3

  • MpnC: Cytochrome P450 introducing 4-ethylproline

  • MpnD-E: Dual condensation domains for macrocyclization

In vitro reconstitution studies demonstrate that MpnC utilizes S-adenosylmethionine (SAM) to alkylate proline’s γ-carbon via a radical-mediated mechanism, achieving 92% enantiomeric excess for the (2S,4R) configuration . This pathway’s modularity enables rational engineering; substituting MpnC with homologs from Streptomyces spp. produces analogs with 4-propylproline, though with reduced bioactivity .

Pharmacological Profile

Antimicrobial Spectrum

Mycoplanecin D exhibits narrow-spectrum activity against mycobacteria:

OrganismMIC (ng/mL)Comparator (Rifampin MIC)
M. tuberculosis H37Rv83125
M. bovis BCG4598
M. abscessus210>1,000
S. aureus (MSSA)>10,000250

Table 2: Antimicrobial activity profile .

Synergistic Effects

Combination with isoniazid (INH) reduces INH’s MIC against M. tuberculosis from 50 ng/mL to 12 ng/mL (75% reduction) . Pretreatment with Mycoplanecin D for 3 hours upregulates inhA expression, sensitizing mycobacteria to INH’s enoyl-ACP reductase inhibition .

Pharmacokinetics and Toxicology

Absorption/Distribution

  • Oral bioavailability: 18% in mice, 22% in dogs

  • Tissue-to-serum ratios (mice): Liver (4.3:1), Kidneys (3.1:1), Lungs (1.8:1)

  • Protein binding: 89% ± 3% (albumin-dependent)

Metabolism/Excretion

  • Half-life (IV): 0.5 hours (mice), 5.5 hours (dogs)

  • Urinary excretion: 21% (mice), 25.2% (dogs) within 48 hours

  • Major metabolite: N-desethyl-Mycoplanecin D (17% of parent compound’s activity)

Mechanism of Action: DnaN Targeting

Co-crystallization with M. tuberculosis DnaN (PDB ID 8TQ4) reveals:

  • Binding site: Hydrophobic cleft between domains II and III

  • Key interactions:

    • 4-Ethylproline → π-alkyl interaction with Trp259

    • L-Homonorleucine → Hydrogen bond with Asn301

    • Macrocycle → Van der Waals contacts with Leu245/Val278

This binding impedes DNA polymerase III processivity, reducing replication fork velocity by 78% at 100 nM . Resistance mutants (DnaN-G252V) exhibit 35-fold reduced susceptibility, confirming target specificity .

Clinical Development and Challenges

Despite promising preclinical data, Mycoplanecin D faces development hurdles:

Future Perspectives

Ongoing structure-activity relationship (SAR) studies focus on:

  • 4-Alkylproline analogs: 4-Propyl derivatives showing improved CNS penetration

  • Hybrid molecules: Covalent conjugation with bedaquiline enhancing intracellular accumulation

  • Biotechnological production: CRISPR-edited Actinoplanes strains boosting titers to 450 mg/L

The World Health Organization prioritizes Mycoplanecin D for accelerated approval under Target Product Profile TPP-3b (drug-resistant TB therapies) . Phase I trials are anticipated to commence in Q4 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator